Hydrocortisone hemisuccinate hydrate
CAS No.: 83784-20-7
Cat. No.: VC21124574
Molecular Formula: C25H36O9
Molecular Weight: 480.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83784-20-7 |
|---|---|
| Molecular Formula | C25H36O9 |
| Molecular Weight | 480.5 g/mol |
| IUPAC Name | 4-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid;hydrate |
| Standard InChI | InChI=1S/C25H34O8.H2O/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30;/h11,16-18,22,27,32H,3-10,12-13H2,1-2H3,(H,29,30);1H2/t16?,17?,18?,22?,23-,24-,25-;/m0./s1 |
| Standard InChI Key | AFLWPAGYTPJSEY-WYMSNYCCSA-N |
| Isomeric SMILES | C[C@]12CCC(=O)C=C1CCC3C2C(C[C@]4(C3CC[C@@]4(C(=O)COC(=O)CCC(=O)O)O)C)O.O |
| SMILES | CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C)O.O |
| Canonical SMILES | CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C)O.O |
Introduction
Chemical Identity and Structure
Hydrocortisone hemisuccinate hydrate (CAS: 83784-20-7) is the monohydrate form of hydrocortisone hemisuccinate. Its chemical structure consists of hydrocortisone with a hemisuccinate group attached at the 21-position, plus one molecule of water of crystallization. The compound presents as a white to off-white crystalline powder with specific physicochemical characteristics .
Physical and Chemical Properties
| Property | Value |
|---|---|
| Chemical Name | Hydrocortisone hemisuccinate hydrate |
| CAS Number | 83784-20-7 |
| Molecular Formula | C25H36O9 (or C25H34O8·H2O) |
| Molecular Weight | 480.55 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 215°C (419°F) |
| Solubility | Practically insoluble in water; freely soluble in acetone and anhydrous ethanol; soluble in dilute solutions of alkali carbonates and hydroxides |
| Storage Conditions | -20°C, protected from light |
The structural formula represents a complex steroid backbone with the hemisuccinate ester at position 21, characterized by the IUPAC name 4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxo-ethoxy]-4-oxo-butanoic acid hydrate .
Synonyms and Nomenclature
The compound is known by several names in scientific literature and pharmaceutical contexts:
| Synonym | Source |
|---|---|
| Hydrocortisone 21-hemisuccinate monohydrate | Literature |
| Cortisol hemisuccinate monohydrate | Literature |
| (11β)-21-(3-Carboxy-1-oxopropoxy)-11,17-dihydroxypregn-4-ene-3,20-dione monohydrate | IUPAC |
| 11β,17α,21-Trihydroxy-4-pregnene-3,20-dione 21-hemisuccinate hydrate | Literature |
| Hydrocortisone hydrogen succinate hydrate | Pharmacopeial |
This diversity in nomenclature reflects the compound's presence across different scientific disciplines and applications .
Hydrocortisone hemisuccinate hydrate serves as a key pharmaceutical intermediate and reference standard in the analysis and quality control of hydrocortisone-based medications. Its importance extends to several areas:
Reference Standard Applications
The compound is utilized as a certified reference material for:
-
Analytical method development
-
Quality control during pharmaceutical manufacturing
-
Pharmacopeial compliance testing (USP/EP/BP)
Therapeutic Relevance
As a metabolite of hydrocortisone, the compound relates to the following therapeutic functions:
| Function | Mechanism |
|---|---|
| Anti-inflammatory | Inhibition of phospholipase A2 and inflammatory transcription factors including NF-kappa B |
| Immunomodulatory | Promotion of anti-inflammatory gene expression including interleukin-10 |
| Adrenocortical effects | Homeostatic regulation through glucocorticoid receptor binding |
| Stress response mediation | Released in response to physiological stress conditions |
The parent compound, hydrocortisone, is extensively used in treating various conditions including endocrine disorders, inflammatory conditions, allergic reactions, and respiratory diseases .
Pharmacological Properties
Hydrocortisone hemisuccinate hydrate, through its active moiety, demonstrates significant pharmacological activities:
Pharmacodynamics
The compound acts primarily through glucocorticoid receptor binding. Upon administration and conversion to active hydrocortisone, it:
-
Binds to cytoplasmic glucocorticoid receptors
-
Translocates to the nucleus
-
Modulates gene expression through:
-
Transactivation of anti-inflammatory genes
-
Transrepression of pro-inflammatory genes
-
-
Results in decreased production of inflammatory mediators including:
| Parameter | Value |
|---|---|
| Absorption | Variable bioavailability (4-19% for topical forms) |
| Volume of Distribution | Total hydrocortisone: 39.82L; Free fraction: 474.38L |
| Protein Binding | 90.1% (56.2% bound to albumin) |
| Metabolism | Hepatic via CYP3A and other pathways |
| Elimination Half-life | Total hydrocortisone: 2.15h; Free fraction: 1.39h |
| Clearance | Total hydrocortisone: 12.85L/h; Free fraction: 235.78L/h |
| Excretion | Primarily renal |
These parameters provide context for understanding how the hydrate form would be processed in the body .
Structural Relationship to Other Hydrocortisone Derivatives
Hydrocortisone hemisuccinate hydrate is closely related to several other hydrocortisone derivatives with distinct chemical properties:
| Compound | CAS Number | Molecular Formula | Key Difference |
|---|---|---|---|
| Hydrocortisone hemisuccinate (anhydrous) | 2203-97-6 | C25H34O8 | Lacks water molecule |
| Hydrocortisone sodium succinate | N/A | C25H33NaO8 | Sodium salt form |
| Hydrocortisone | N/A | C21H30O5 | Parent compound without hemisuccinate group |
| Hydrocortisone acetate | N/A | C23H32O6 | Contains acetate ester instead of hemisuccinate |
Understanding these relationships is crucial for pharmaceutical formulation and analytical method development .
Analytical Characterization
Chromatographic Analysis
Hydrocortisone hemisuccinate hydrate can be characterized using various analytical techniques:
| Technique | Application | Key Parameters |
|---|---|---|
| HPLC | Purity determination | Mobile phase: typically acetonitrile/water mixtures; Detection: UV at 240-254 nm |
| TLC | Identity testing | Stationary phase: silica gel; Mobile phase: chloroform/methanol mixtures |
| GC-MS | Structural confirmation | Requires derivatization due to thermal instability |
Spectroscopic Identification
Spectroscopic methods provide structural verification:
-
IR spectroscopy shows characteristic bands:
-
OH stretching (3400-3200 cm⁻¹)
-
C=O stretching (1720-1700 cm⁻¹)
-
C=C stretching (1650-1600 cm⁻¹)
-
-
NMR spectroscopy reveals:
-
¹H-NMR: Complex pattern of steroid skeleton protons
-
¹³C-NMR: Characteristic signals for carbonyl carbons and steroid framework
-
-
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis .
Pharmaceutical Formulations
Hydrocortisone hemisuccinate hydrate serves as a precursor for various pharmaceutical formulations. The parent compound and related derivatives are formulated into:
Dosage Forms
| Dosage Form | Strength | Excipients | Application |
|---|---|---|---|
| Tablets | 5-10 mg | Lactose, microcrystalline cellulose, magnesium stearate | Oral therapy |
| Injectable solutions | Variable | Buffer systems, solubilizers | Emergency treatment |
| Topical preparations | 0.5-2.5% | Creams, ointment bases | Dermatological conditions |
These formulations utilize the solubility properties of the hemisuccinate form to enhance bioavailability in specific delivery systems .
Manufacturing Considerations
The production of hydrocortisone hemisuccinate hydrate involves several critical steps:
-
Synthesis of hydrocortisone hemisuccinate through esterification of hydrocortisone at the 21-position
-
Careful crystallization to obtain the monohydrate form
-
Purification to pharmaceutical grade (>95% purity)
-
Comprehensive quality control testing including:
| Storage Parameter | Recommendation |
|---|---|
| Temperature | -20°C |
| Container | Tightly closed, light-resistant |
| Humidity | Protect from moisture (hygroscopic) |
| Stability considerations | Subject to hydrolysis in aqueous solutions |
| Shelf life | Typically 2-3 years under recommended conditions |
Proper storage is essential to prevent degradation through hydrolysis of the ester linkage or loss of water of crystallization .
Future Research Directions
Ongoing research into hydrocortisone hemisuccinate hydrate focuses on several promising areas:
-
Development of advanced analytical methods for improved detection and quantification
-
Investigation of novel drug delivery systems to enhance bioavailability
-
Exploration of structure-activity relationships to optimize anti-inflammatory potency
-
Application in targeted drug delivery systems with reduced systemic effects
-
Computational modeling to predict physicochemical behaviors and interactions
These research avenues aim to expand the utility and understanding of this significant pharmaceutical compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume